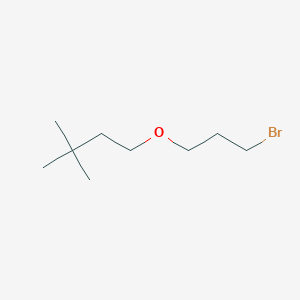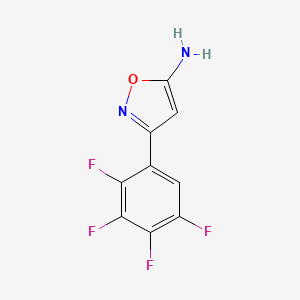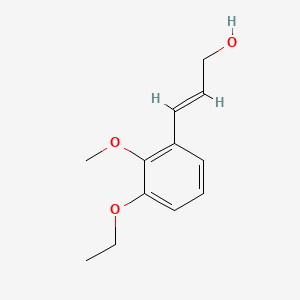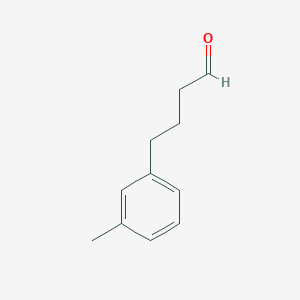
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine ring and a tert-butyl ester group. The presence of the trifluoromethoxy group imparts significant chemical stability and lipophilicity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Trifluoromethoxy-phenylamine: This intermediate is synthesized by reacting 4-nitrophenol with trifluoromethanesulfonic anhydride, followed by reduction with a suitable reducing agent.
Piperazine Derivatization: The 4-Trifluoromethoxy-phenylamine is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with enhanced properties.
作用机制
The mechanism of action of 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(4-Fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Contains a fluoro group instead of a trifluoromethoxy group.
2-(4-Chloro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester: Features a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(4-Trifluoromethoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester imparts unique properties such as increased lipophilicity, chemical stability, and potential for enhanced biological activity compared to its analogs. These characteristics make it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H21F3N2O3 |
|---|---|
分子量 |
346.34 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)23-16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 |
InChI 键 |
QFGDMDQCDXRMLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



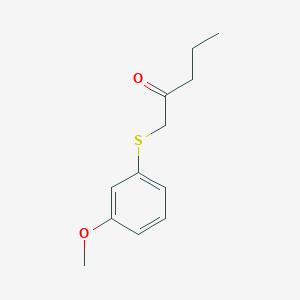
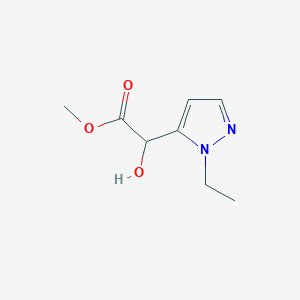
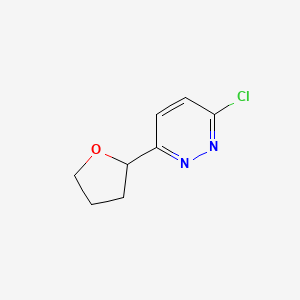
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
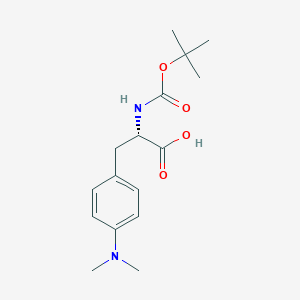

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
